Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate
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Overview
Description
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.15952 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a nitro group at the third position, a hydroxyl group at the fourth position, and an ethyl ester group at the second position of the pyridine ring.
Preparation Methods
The synthesis of Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate typically involves the nitration of ethyl 4-hydroxy-2-pyridinecarboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the pure compound. Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives such as:
Ethyl 3-nitropyridine-2-carboxylate: Lacks the hydroxyl group at the fourth position, which may affect its reactivity and biological activity.
4-Hydroxy-3-nitropyridine: Lacks the ethyl ester group, which may influence its solubility and chemical properties.
3-Nitropyridine-2-carboxylic acid: Lacks the ethyl ester group and has a carboxylic acid group instead, affecting its acidity and reactivity.
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are valuable in various applications.
Properties
Molecular Formula |
C8H8N2O5 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
ethyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-7(10(13)14)5(11)3-4-9-6/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
OLPXYRPFCHFDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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